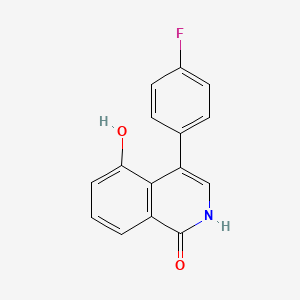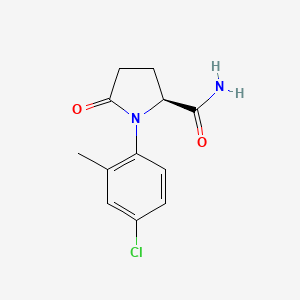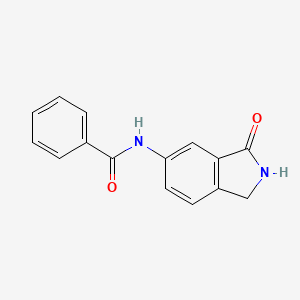
4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-フルオロフェニル)-5-ヒドロキシイソキノリン-1(2H)-オンは、イソキノリン類に属する化学化合物です。イソキノリン類は、キノリンと構造的に関連する複素環式芳香族有機化合物です。この化合物は、イソキノリンコアにフルオロフェニル基とヒドロキシ基が結合していることを特徴としています。
準備方法
4-(4-フルオロフェニル)-5-ヒドロキシイソキノリン-1(2H)-オンの合成は、いくつかの合成ルートによって達成できます。一般的な方法の1つは、グリニャール試薬を使用する方法で、4-フルオロフェニルマグネシウムブロミドを適切なイソキノリン誘導体と制御された条件下で反応させます。反応には通常、不活性雰囲気と無水溶媒が必要で、望ましくない副反応を防ぎます。工業生産方法では、連続フロー反応器を使用して、化合物の収率と純度を最適化する場合があります。
化学反応の分析
4-(4-フルオロフェニル)-5-ヒドロキシイソキノリン-1(2H)-オンは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシ基は酸化されてケトンまたはアルデヒド誘導体を形成する可能性があります。
還元: 化合物は還元されてジヒドロイソキノリン誘導体を形成する可能性があります。
置換: フルオロフェニル基は求核置換反応を起こし、さまざまな置換誘導体を形成する可能性があります。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤があります。これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。
科学研究での用途
4-(4-フルオロフェニル)-5-ヒドロキシイソキノリン-1(2H)-オンは、科学研究において幅広い用途を持っています。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: さまざまな疾患の治療薬としての可能性を探るために、研究が進められています。
工業: これは、新素材の開発や医薬品合成における前駆体として使用されています。
科学的研究の応用
4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
4-(4-フルオロフェニル)-5-ヒドロキシイソキノリン-1(2H)-オンの作用機序には、特定の分子標的と経路との相互作用が関与しています。この化合物は、酵素や受容体に結合することでその活性を調節する可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害することにより、その潜在的な抗がん作用をもたらす可能性があります。関与する正確な分子標的と経路はまだ調査中です。
類似化合物の比較
4-(4-フルオロフェニル)-5-ヒドロキシイソキノリン-1(2H)-オンは、次のような他の類似化合物と比較できます。
4-(4-クロロフェニル)-5-ヒドロキシイソキノリン-1(2H)-オン: フッ素ではなく塩素原子を持つ類似の構造。
4-(4-メチルフェニル)-5-ヒドロキシイソキノリン-1(2H)-オン: フッ素ではなくメチル基を持つ類似の構造。
4-(4-ニトロフェニル)-5-ヒドロキシイソキノリン-1(2H)-オン: フッ素ではなくニトロ基を持つ類似の構造。これらの化合物は同様の化学的性質を共有していますが、異なる置換基の存在により、生物活性と反応性が異なる可能性があります。
類似化合物との比較
4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)-5-hydroxyisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Methylphenyl)-5-hydroxyisoquinolin-1(2H)-one: Similar structure but with a methyl group instead of fluorine.
4-(4-Nitrophenyl)-5-hydroxyisoquinolin-1(2H)-one: Similar structure but with a nitro group instead of fluorine. These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the presence of different substituents.
特性
CAS番号 |
656234-22-9 |
|---|---|
分子式 |
C15H10FNO2 |
分子量 |
255.24 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H10FNO2/c16-10-6-4-9(5-7-10)12-8-17-15(19)11-2-1-3-13(18)14(11)12/h1-8,18H,(H,17,19) |
InChIキー |
WTLAULGHXYPXRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11861046.png)


![tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)




![Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11861101.png)

![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11861111.png)

![Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11861119.png)
